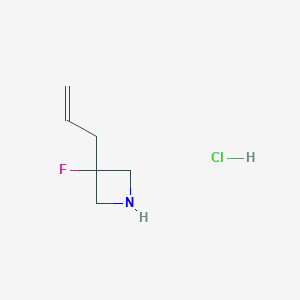
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride
Descripción general
Descripción
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride is a useful research compound. Its molecular formula is C6H11ClFN and its molecular weight is 151.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a fluorine atom enhances its binding affinity and selectivity towards biological targets, while the azetidine ring contributes to its reactivity and interaction capabilities with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The azetidine ring's strain allows it to fit into enzyme active sites, potentially inhibiting their function. This characteristic is crucial for developing therapeutic agents targeting various diseases.
- Receptor Modulation : The compound may act as an agonist or antagonist for certain receptors, influencing signaling pathways critical for cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its interactions with various bacterial strains, showing effectiveness against Gram-positive bacteria, including resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Nucleophilic Substitution : The reaction of azetidine with prop-2-en-1-yl halides under basic conditions.
- Purification : Techniques such as recrystallization are employed to achieve high purity levels necessary for biological testing .
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
-
Study on Anticancer Activity : A recent study reported that this compound exhibited a significant reduction in cell viability in breast cancer cell lines, suggesting its utility as a lead compound for further drug development .
Cell Line IC50 (µM) Comparison (5-FU IC50) MCF-7 9.46 17.02 MDA-MB-231 11.73 11.73 - Antimicrobial Studies : In a study assessing antimicrobial activity, the compound demonstrated effective inhibition against various bacterial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Applications
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : As a building block in synthesizing novel pharmaceuticals targeting central nervous system disorders and cancer.
- Biochemical Research : Used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Propiedades
IUPAC Name |
3-fluoro-3-prop-2-enylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c1-2-3-6(7)4-8-5-6;/h2,8H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERISRUNEATKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















